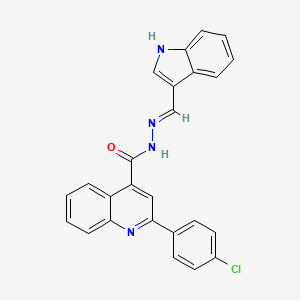

![molecular formula C13H12N2O3 B5975891 N-[4-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5975891.png)

N-[4-(aminocarbonyl)phenyl]-2-methyl-3-furamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(aminocarbonyl)phenyl]-2-methyl-3-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit enzymes that are involved in the biosynthesis of endocannabinoids.

科学研究应用

Pharmaceutical Applications

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a scaffold for the development of new drugs, particularly in the treatment of inflammatory diseases and cancer. Its ability to interact with specific biological targets makes it a promising candidate for drug design and development .

Corrosion Inhibition

This compound has been studied for its corrosion inhibition properties, particularly in protecting metals like brass in acidic environments. Research has shown that it can form a protective layer on the metal surface, thereby reducing the rate of corrosion. This makes it valuable in industrial applications where metal preservation is crucial .

Organic Synthesis

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide is used as an intermediate in organic synthesis. Its reactivity allows it to be incorporated into more complex molecules, facilitating the synthesis of various organic compounds. This application is particularly important in the production of fine chemicals and pharmaceuticals .

Material Science

In material science, this compound is utilized in the development of new materials with specific properties. For example, it can be used to create polymers with enhanced thermal stability and mechanical strength. These materials have applications in various industries, including automotive and aerospace .

Pigment Production

The compound is an important intermediate in the production of Pigment Yellow 181, a highly stable and light-fast pigment used in plastics and other polymers. This pigment is particularly valued for its durability and resistance to environmental factors, making it suitable for use in automotive interiors and other demanding applications .

Biological Research

In biological research, N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide is used to study enzyme interactions and protein binding. Its structure allows it to act as a probe in biochemical assays, helping researchers understand the mechanisms of various biological processes. This application is crucial for advancing knowledge in fields such as biochemistry and molecular biology .

作用机制

Target of Action

The primary target of N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide is the main protease of SARS-coronavirus-2 . This protease is essential for viral transcription and replication .

Mode of Action

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide interacts with its target through a process of molecular docking, molecular dynamics simulation, and free binding energy calculations . These interactions result in the inhibition of the main protease of SARS-coronavirus-2 .

Biochemical Pathways

The compound affects the biochemical pathways related to the transcription and replication of SARS-coronavirus-2 . By inhibiting the main protease, it disrupts these pathways and hinders the virus’s ability to replicate .

Pharmacokinetics

Its interaction with the main protease of sars-coronavirus-2 suggests that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of the main protease of SARS-coronavirus-2 . This leads to a disruption in the virus’s ability to replicate, thereby potentially reducing the severity of a SARS-coronavirus-2 infection .

属性

IUPAC Name |

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-11(6-7-18-8)13(17)15-10-4-2-9(3-5-10)12(14)16/h2-7H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFVIGXIYQVFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)

![N-({1-[2-(1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B5975820.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5975821.png)

![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)

![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)

![3-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5975859.png)

![5,5-dimethyl-2-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5975864.png)

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(2-thienyl)-1,3-cyclohexanedione](/img/structure/B5975867.png)

![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5975876.png)

![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)

![1-[3-({[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5975904.png)